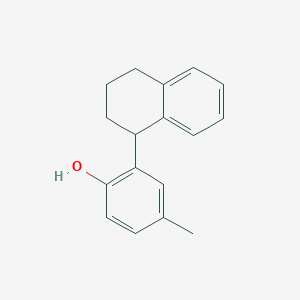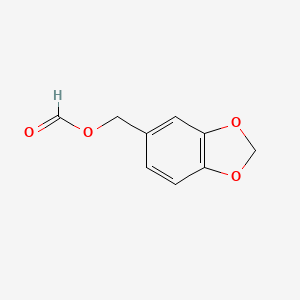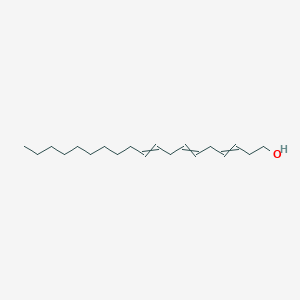
Nonadeca-3,6,9-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadeca-3,6,9-trien-1-ol is an organic compound characterized by a long carbon chain with three double bonds and a hydroxyl group. This compound is known for its role in chemical signaling, particularly in the context of termite trail-following pheromones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonadeca-3,6,9-trien-1-ol typically involves the use of long-chain alkenes as starting materials. One common method includes the hydroboration-oxidation of nonadeca-3,6,9-triene. This reaction involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Nonadeca-3,6,9-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Major Products
Oxidation: Nonadeca-3,6,9-trien-1-one (ketone) or Nonadeca-3,6,9-trienal (aldehyde).
Reduction: Nonadecan-1-ol (fully saturated alcohol).
Substitution: Nonadeca-3,6,9-trien-1-chloride.
Scientific Research Applications
Nonadeca-3,6,9-trien-1-ol has several scientific research applications:
Chemistry: Used as a model compound for studying long-chain unsaturated alcohols and their reactivity.
Industry: Used in the synthesis of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which Nonadeca-3,6,9-trien-1-ol exerts its effects, particularly as a pheromone, involves binding to specific receptors in the target organism. In termites, it binds to olfactory receptors, triggering a behavioral response that leads the insects to follow the trail marked by the pheromone . The molecular targets and pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: Another trail-following pheromone used by termites.
(10Z,13Z)-Nonadeca-10,13-dien-2-one: A similar compound with a ketone functional group instead of a hydroxyl group.
Uniqueness
Nonadeca-3,6,9-trien-1-ol is unique due to its specific structure and the presence of three conjugated double bonds, which contribute to its distinct chemical properties and biological activity.
Properties
CAS No. |
85612-12-0 |
|---|---|
Molecular Formula |
C19H34O |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
nonadeca-3,6,9-trien-1-ol |
InChI |
InChI=1S/C19H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h10-11,13-14,16-17,20H,2-9,12,15,18-19H2,1H3 |
InChI Key |
JZQDBDOBPHULAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCC=CCC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



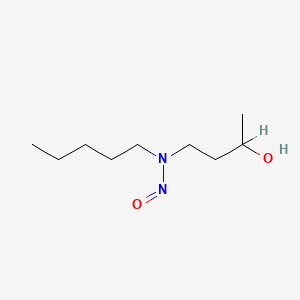
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)

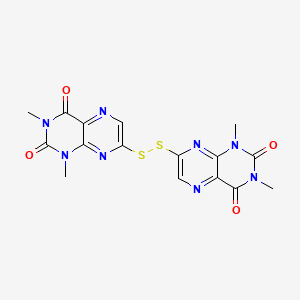
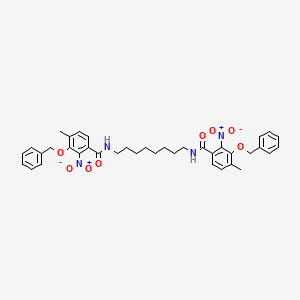
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

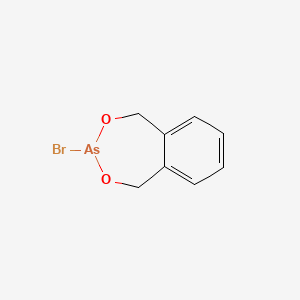

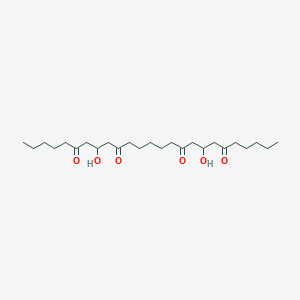
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
